molecular formula C14H30O2 B1594051 ACETALDEHYDE DI-N-HEXYL ACETAL CAS No. 5405-58-3

ACETALDEHYDE DI-N-HEXYL ACETAL

Cat. No.: B1594051
CAS No.: 5405-58-3
M. Wt: 230.39 g/mol
InChI Key: VSFOOCQEJQKBSO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hexane, 1,1’-[ethylidenebis(oxy)]bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexane, 1,1’-[ethylidenebis(oxy)]bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexane, 1,1’-[ethylidenebis(oxy)]bis- involves its ability to act as a solvent and reactant in chemical reactions. Its molecular structure allows it to interact with various molecular targets and pathways, facilitating the formation of desired products in synthetic processes .

Biological Activity

Acetaldehyde di-n-hexyl acetal, a compound derived from acetaldehyde, has garnered interest due to its potential biological activities and safety profile. This article explores the biological effects, metabolism, and toxicity of this compound, supported by data tables and relevant research findings.

This compound is an aliphatic acetal formed from acetaldehyde and n-hexanol. Its chemical structure allows it to undergo hydrolysis in biological systems, producing acetaldehyde and n-hexanol as metabolites. This hydrolysis is crucial for understanding its biological activity.

Metabolism

The metabolism of this compound primarily involves hydrolysis to yield its constituent aldehyde and alcohol. Studies indicate that aliphatic acetals are rapidly hydrolyzed in simulated gastric fluid, suggesting that similar processes occur in vivo. The resulting acetaldehyde can then be metabolized via the following pathways:

  • Oxidation to Acetic Acid : Acetaldehyde is oxidized by aldehyde dehydrogenase (ALDH) to acetic acid.
  • Conjugation with Glutathione : Acetaldehyde can also undergo conjugation reactions, which may mitigate its toxic effects.

Genotoxicity and Toxicity Assessments

Research has evaluated the genotoxic potential of this compound through various assays:

  • Ames Test : No mutagenic effects were observed when Salmonella typhimurium strains were treated with concentrations up to 5000 µg/plate, indicating a lack of genotoxicity .
  • Micronucleus Test : In vitro studies showed no clastogenic activity, suggesting that this compound does not induce chromosomal damage .

Repeated Dose and Reproductive Toxicity

The compound was assessed for repeated dose toxicity using the Threshold of Toxicological Concern (TTC) approach. The exposure levels were found to be below the TTC values for repeated dose toxicity (0.03 mg/kg/day) and reproductive toxicity (0.03 mg/kg/day), indicating a favorable safety profile .

Pharmacological Effects of Acetaldehyde

While this compound itself has not been extensively studied for pharmacological effects, the parent compound acetaldehyde exhibits significant biological activity:

  • CNS Effects : High doses of acetaldehyde can induce sedation and impair memory, while lower doses may produce stimulant-like effects .
  • Cardiovascular Effects : Acetaldehyde stimulates the release of catecholamines (epinephrine and norepinephrine), leading to increased heart rate and blood pressure .
  • Histamine Release : It also promotes histamine release, contributing to vasodilation and flushing reactions .

Case Studies

Several studies have investigated the implications of acetaldehyde exposure in various contexts:

  • Alcohol Metabolism : Research indicates that individuals with ALDH2 deficiency experience heightened sensitivity to alcohol due to impaired metabolism of acetaldehyde, leading to adverse effects such as flushing and tachycardia .
  • Immunogenic Properties : Acetaldehyde can form adducts with proteins that exhibit strong immunogenic properties, potentially influencing immune responses in chronic alcohol consumers .

Data Summary

Parameter Value
Genotoxicity (Ames Test)Negative
Repeated Dose ToxicityBelow TTC (0.03 mg/kg/day)
Reproductive ToxicityBelow TTC (0.03 mg/kg/day)
Local Respiratory ToxicityNone
PhototoxicityNone

Properties

IUPAC Name

1-(1-hexoxyethoxy)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-4-6-8-10-12-15-14(3)16-13-11-9-7-5-2/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFOOCQEJQKBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063842
Record name Hexane, 1,1'-[ethylidenebis(oxy)]bis-
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Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5405-58-3
Record name 1,1′-[Ethylidenebis(oxy)]bis[hexane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1-Bis(hexyloxy)ethane
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Record name Acetaldehyde, dihexyl acetal
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Record name Hexane, 1,1'-[ethylidenebis(oxy)]bis-
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Record name Hexane, 1,1'-[ethylidenebis(oxy)]bis-
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Record name Ethylidenebis(oxy)dihexane
Source European Chemicals Agency (ECHA)
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Record name 1,1-BIS(HEXYLOXY)ETHANE
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Record name 1,1-Dihexyloxyethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038678
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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